molecular formula C5H7ClO B1367420 1-Chloro-4-methoxybut-2-yne CAS No. 693-27-6

1-Chloro-4-methoxybut-2-yne

Cat. No.: B1367420
CAS No.: 693-27-6
M. Wt: 118.56 g/mol
InChI Key: VTLCLYKXNBWOJM-UHFFFAOYSA-N
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Description

1-Chloro-4-methoxybut-2-yne is an organic compound with the molecular formula C5H7ClO It is characterized by the presence of a chlorine atom, a methoxy group, and a triple bond within its structure

Scientific Research Applications

1-Chloro-4-methoxybut-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for “1-Chloro-4-methoxybut-2-yne” is not available, alkynes typically undergo electrophilic addition reactions. For example, bromine can add across the triple bond in an anti-addition manner, forming a vicinal dihalide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxybut-2-yne can be synthesized through several methods. One common approach involves the reaction of 4-methoxy-2-butyne with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxybut-2-yne undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The triple bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HCl, HBr) in inert solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 4-methoxy-2-butyne derivatives.

    Addition: Formation of dihalides or haloalkenes.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkenes or alkanes.

Comparison with Similar Compounds

    1-Chloro-2-methylbut-2-yne: Similar structure but with a methyl group instead of a methoxy group.

    1-Methoxybut-2-yne: Lacks the chlorine atom, making it less reactive in substitution reactions.

    4-Methoxy-2-butyne: Lacks the chlorine atom, affecting its reactivity and applications.

Properties

IUPAC Name

1-chloro-4-methoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-7-5-3-2-4-6/h4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCLYKXNBWOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527898
Record name 1-Chloro-4-methoxybut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693-27-6
Record name 1-Chloro-4-methoxybut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-methoxybut-2-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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